Enantiomeric Specificity: The 100-Fold Therapeutic Window of Captopril is Rooted in S-AMPA Chirality
The (S)-configuration of this compound is directly linked to the pharmacologically active diastereomer of Captopril. Using the (R)-enantiomer (CAS 74431-52-0) as an intermediate would produce the S,R-diastereomer of Captopril, which exhibits 100-fold lower potency as an ACE inhibitor compared to the desired S,S-diastereomer [1]. This is not a minor potency shift but a functional elimination of therapeutic effect, highlighting the absolute requirement for stereochemical control at the intermediate stage.
| Evidence Dimension | Captopril Diastereomer ACE Inhibitory Potency |
|---|---|
| Target Compound Data | S,S-Captopril (from S-AMPA) is the active diastereomer [1]. |
| Comparator Or Baseline | S,R-Captopril (from R-AMPA, CAS 74431-52-0) [1]. |
| Quantified Difference | 100-fold higher effectiveness for S,S- vs. S,R-Captopril [1]. |
| Conditions | In vitro ACE inhibition assay [1]. |
Why This Matters
Procurement of the incorrect enantiomer leads to a 100-fold loss in final drug potency, rendering the manufacturing process economically and therapeutically non-viable.
- [1] Cushman, D. W., Cheung, H. S., Sabo, E. F., & Ondetti, M. A. (1977). Design of potent competitive inhibitors of angiotensin-converting enzyme. Carboxyalkanoyl and mercaptoalkanoyl amino acids. Biochemistry, 16(25), 5484–5491. https://doi.org/10.1021/bi00644a014 View Source
